(2-Bromo-5-methoxyphenyl)methanethiol
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Overview
Description
(2-Bromo-5-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9BrOS It is characterized by the presence of a bromine atom, a methoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)methanethiol typically involves the bromination of 5-methoxybenzyl alcohol followed by thiolation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The thiolation step can be achieved using thiolating agents like thiourea under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenylmethanethiol.
Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)methanethiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Bromo-5-methoxytoluene: Similar structure but with a methyl group instead of a thiol group.
N-Acetyl-2-bromo-5-methoxyaniline: Contains an acetylated amine group instead of a thiol group .
Uniqueness
(2-Bromo-5-methoxyphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical and medicinal research.
Biological Activity
(2-Bromo-5-methoxyphenyl)methanethiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its activity against various biological targets.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a bromine atom, a methoxy group, and a thiol (-SH) functional group. This unique combination of substituents influences its chemical reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties by interfering with microtubule dynamics. For instance, a series of compounds based on methoxy and bromo substitutions showed sub-micromolar cytotoxicity against human cancer cell lines such as HeLa and MCF7, targeting tubulin polymerization as their mechanism of action .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | TBD | Microtubule disruption |
4-Bromo-2,5-dimethoxyphenyl | MCF7 | <0.1 | Tubulin polymerization |
N-(5-methoxyphenyl)-4-methoxy | HT-29 | TBD | Microtubule stabilization |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Microtubule Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics, which is critical for cell division .
- Signal Transduction Pathways : The thiol group may participate in redox reactions, influencing various signaling pathways involved in cell proliferation and apoptosis .
Study 1: Antiproliferative Effects
A study synthesized several derivatives of 2-bromo-5-methoxybenzohydrazide, some of which exhibited promising antiproliferative activity in vitro. The study highlighted the importance of the methoxy group in enhancing biological activity .
Study 2: Analgesic Properties
Another investigation focused on the analgesic effects of related compounds, where two derivatives showed significant pain-relieving activity in animal models. This suggests potential therapeutic applications beyond oncology .
Research Findings
Research has consistently shown that this compound and its derivatives possess a range of biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Properties
Molecular Formula |
C8H9BrOS |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrOS/c1-10-7-2-3-8(9)6(4-7)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
VRSPHBVPMIQERQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS |
Origin of Product |
United States |
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